![molecular formula C15H15N7O4S3 B13808744 (6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)
(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefivitril is a semi-synthetic cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against penicillin-resistant strains of Staphylococcus aureus. Compared to other cephalosporins, Cefivitril exhibits superior in vitro activity against both gram-positive and gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cefivitril involves the modification of the core cephalosporin structure. The process typically includes the introduction of specific side chains that enhance its antibacterial properties. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound.
Industrial Production Methods: Industrial production of Cefivitril involves large-scale fermentation processes followed by chemical modification. The fermentation process uses specific strains of bacteria or fungi to produce the core cephalosporin structure, which is then chemically modified to produce Cefivitril. The final product is purified through various techniques such as crystallization and filtration to ensure its purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Cefivitril undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often enhancing the compound’s antibacterial properties.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions are various derivatives of Cefivitril, each with unique antibacterial properties and potential therapeutic applications .
Applications De Recherche Scientifique
Cefivitril has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of cephalosporins.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by penicillin-resistant strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Cefivitril exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition disrupts cell wall synthesis, leading to cell lysis and death. The molecular targets of Cefivitril include various PBPs, and its action involves the disruption of key pathways involved in cell wall biosynthesis .
Comparaison Avec Des Composés Similaires
Cefivitril is unique among cephalosporins due to its enhanced activity against penicillin-resistant Staphylococcus aureus. Similar compounds include:
Cefdinir: Another third-generation cephalosporin with broad-spectrum activity.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.
Ceftazidime: Noted for its activity against Pseudomonas aeruginosa.
Compared to these compounds, Cefivitril shows better in vitro activity against both gram-positive and gram-negative bacteria, making it a valuable addition to the cephalosporin class of antibiotics .
Propriétés
Formule moléculaire |
C15H15N7O4S3 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H15N7O4S3/c1-21-15(18-19-20-21)29-6-8-5-28-13-10(12(24)22(13)11(8)14(25)26)17-9(23)7-27-4-2-3-16/h2,4,10,13H,5-7H2,1H3,(H,17,23)(H,25,26)/b4-2+/t10-,13-/m1/s1 |
Clé InChI |
JXHWKLWIYBATLL-WQLMKKEISA-N |
SMILES isomérique |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CS/C=C/C#N)SC2)C(=O)O |
SMILES canonique |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC=CC#N)SC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13808673.png)
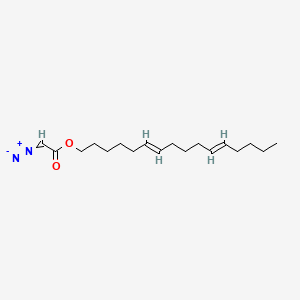
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)
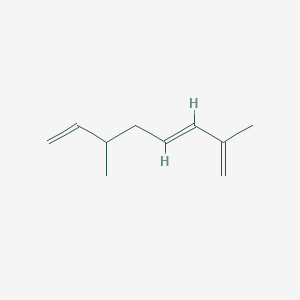
![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)

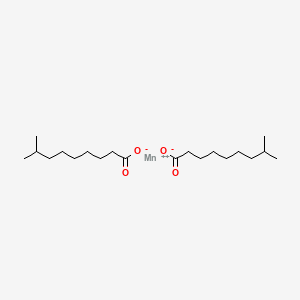
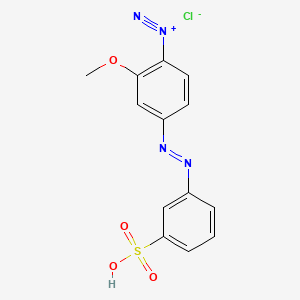
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)

![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
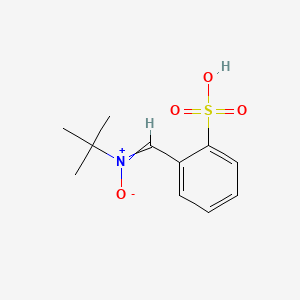
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
